5-Chloro-3H-quinazolin-4-one
Overview
Description
5-Chloro-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
5-Chloro-3H-quinazolin-4-one, also known as 5-Chloro-4-quinazolone, is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a wide range of biopharmaceutical activities . .
Mode of Action
Quinazolinone derivatives have been found to interact with various targets, leading to a broad range of biological activities .
Biochemical Pathways
Quinazolinone derivatives have been found to affect various biochemical pathways . For instance, some quinazolinone derivatives have been found to inhibit the formation of biofilms in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Action Environment
It is known that environmental factors can influence the action of drugs in general .
Biochemical Analysis
Biochemical Properties
5-Chloro-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair . Additionally, this compound interacts with histone deacetylases, leading to changes in chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase pathways . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival . It also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and disrupting essential biochemical pathways . Additionally, this compound acts as a histone deacetylase inhibitor, leading to the accumulation of acetylated histones and changes in chromatin structure . These molecular interactions result in altered gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . These localization patterns are determined by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 5-chloroanthranilic acid with formamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Quinazolinone: Lacks the chlorine atom at the 5th position.
4-Quinazolinone: Another isomer with different substitution patterns.
Quinoxaline: A related diazanaphthalene with different biological activities.
Uniqueness
5-Chloro-3H-quinazolin-4-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other quinazolinone derivatives. This unique substitution pattern can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
5-chloro-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCOXNOQQRKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326554 | |
Record name | 5-Chloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60233-66-1 | |
Record name | 5-Chloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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